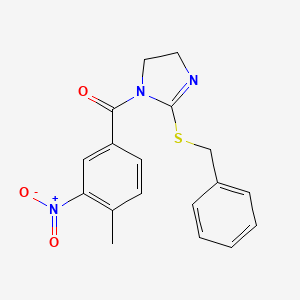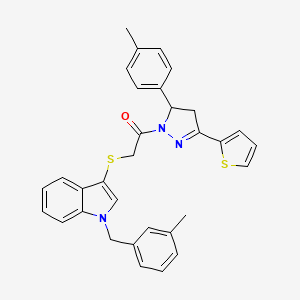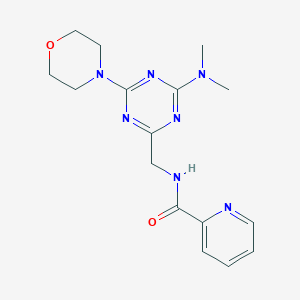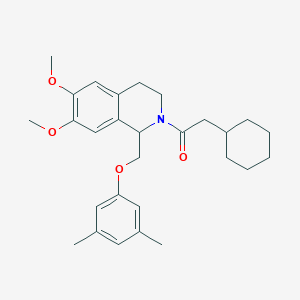
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
作用機序
The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Compound X also inhibits the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, compound X has been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammation and pain. Compound X also induces apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, compound X has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties have been well-characterized. Additionally, compound X has been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, there are also limitations to the use of compound X in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its stability in biological systems has not been extensively studied, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of compound X. One potential application is in the development of new therapies for cancer and other diseases. Compound X has been shown to have potent anti-tumor effects, and further studies are needed to determine its potential as a therapeutic agent. Additionally, compound X may have applications in the field of epigenetics, as it inhibits the activity of HDACs and other enzymes involved in the regulation of gene expression. Further studies are needed to determine the full extent of its effects on gene expression and epigenetic regulation. Finally, compound X may have potential as a diagnostic tool for cancer and other diseases, as it has been shown to selectively target cancer cells and inhibit their growth.
合成法
The synthesis of compound X involves the reaction of 1-(4-methoxyphenethyl)-3-isocyanato-1,3,4-thiadiazole-2(3H)-thione with 2-(2-aminoethyl)morpholine hydrochloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain compound X. The synthesis method of compound X has been reported in several scientific studies and has been optimized for better yield and purity.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Several studies have reported the use of compound X in the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease. Compound X has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S2/c1-25-15-4-2-14(3-5-15)6-7-19-16(24)20-17-21-22-18(28-17)27-13-10-23-8-11-26-12-9-23/h2-5H,6-13H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHVVQDDAQLVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)

![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)

![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)
![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)

![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)